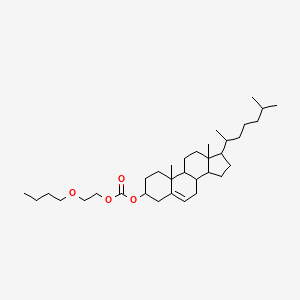
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is a chemical compound with the molecular formula C34H58O4 and a molecular mass of 530.82 g/mol . This compound is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-butoxyethyl carbonate. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol with 2-butoxyethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Cholest-5-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cell membranes and cholesterol metabolism.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in cholesterol metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cholest-5-en-3-ol (3beta)-, 3-(2-methyl-2-propen-1-yl carbonate)
- Cholest-5-en-3-ol (3beta)-, 3-(2-ethylhexyl carbonate)
Uniqueness
Cholest-5-en-3-ol (3beta)-, 2-butoxyethyl carbonate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62778-23-8 |
|---|---|
Molecular Formula |
C34H58O4 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
2-butoxyethyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C34H58O4/c1-7-8-20-36-21-22-37-32(35)38-27-16-18-33(5)26(23-27)12-13-28-30-15-14-29(25(4)11-9-10-24(2)3)34(30,6)19-17-31(28)33/h12,24-25,27-31H,7-11,13-23H2,1-6H3 |
InChI Key |
LDOXGIFPIMEKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















